molecular formula C23H21NO8 B2733381 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637750-51-7

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2733381
CAS RN: 637750-51-7
M. Wt: 439.42
InChI Key: XOEYVZCVBRIJOE-UHFFFAOYSA-N
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Description

The compound “3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate” is a complex organic molecule. It contains several functional groups, including an ethoxycarbonyl group, a phenoxy group, a chromenone group, and a morpholine-4-carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of the morpholine ring could make it a base, and the ethoxycarbonyl group could make it susceptible to hydrolysis .

Scientific Research Applications

Synthesis Methods

  • The synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids through short-term treatment with aqueous solutions of hydrohalogen acids demonstrates a pathway to related compounds (Ukrainets et al., 2006).
  • Methoxycarbonylcarbene reactions with oxazolidines have shown the insertion at the C—N bond of the oxazolidine ring to produce substituted esters of morpholine-3-carboxylic acid, highlighting a method for generating compounds with similar structural motifs (Molchanov et al., 2001).
  • Research on palladium-catalyzed carbonylations of β-amino alcohols provides insights into the synthesis of morpholine-2,3-diones and oxazolidin-2-ones, indicating potential pathways for generating structurally related compounds (Imada et al., 1996).

Chemical Properties and Reactions

  • The study of chromene chromium carbene complexes in the syntheses of naphthopyran and naphthopyrandione units offers insights into reactions that could be applicable for creating compounds with similar chromene structures, highlighting their significance in photochromic materials and biologically active natural products (Rawat et al., 2006).
  • Carbon-13 NMR Spectra analysis of some chloro-hydroxy-oxopyrano-carboxyl derivatives and their reaction products with morpholine sheds light on the structural elucidation of related compounds, contributing to understanding their chemical behavior (Al‐Rawi & Mahmood, 1989).

properties

IUPAC Name

[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO8/c1-2-29-22(26)15-3-5-16(6-4-15)31-20-14-30-19-13-17(7-8-18(19)21(20)25)32-23(27)24-9-11-28-12-10-24/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEYVZCVBRIJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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